2,7-Di-tert-butyl-1,4-naphthoquinone
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Overview
Description
2,7-Di-tert-butyl-1,4-naphthoquinone is an organic compound with the molecular formula C18H22O2. It is a derivative of naphthoquinone, characterized by the presence of two tert-butyl groups at the 2 and 7 positions on the naphthoquinone ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Di-tert-butyl-1,4-naphthoquinone can be synthesized through several methods. One common approach involves the oxidation of 2,7-di-tert-butyl-1,4-dihydroxynaphthalene using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction typically occurs in an organic solvent like dichloromethane or acetic acid under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and solvents may vary based on cost, availability, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2,7-Di-tert-butyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to 2,7-di-tert-butyl-1,4-dihydroxynaphthalene using reducing agents like sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, dichloromethane, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Higher oxidation state naphthoquinones.
Reduction: 2,7-di-tert-butyl-1,4-dihydroxynaphthalene.
Substitution: Substituted naphthoquinones with different functional groups.
Scientific Research Applications
2,7-Di-tert-butyl-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Di-tert-butyl-1,4-naphthoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, participating in various biochemical pathways. The compound’s molecular targets include enzymes involved in oxidative stress responses and cellular signaling pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-1,4-naphthoquinone
- 2,5-Di-tert-butyl-1,4-benzoquinone
- 2,3-Di-tert-butyl-1,4-naphthoquinone
Uniqueness
2,7-Di-tert-butyl-1,4-naphthoquinone is unique due to the specific positioning of the tert-butyl groups, which imparts distinct chemical and physical properties. This positioning enhances its stability and reactivity compared to other similar compounds. Additionally, its specific redox potential makes it particularly useful in applications requiring precise control of oxidation-reduction reactions .
Properties
CAS No. |
10239-91-5 |
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Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2,7-ditert-butylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H22O2/c1-17(2,3)11-7-8-12-13(9-11)16(20)14(10-15(12)19)18(4,5)6/h7-10H,1-6H3 |
InChI Key |
SCNIHHSZHHPWDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C=C(C2=O)C(C)(C)C |
Origin of Product |
United States |
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